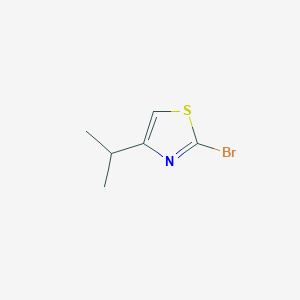

2-Bromo-4-isopropylthiazole

Description

Properties

IUPAC Name |

2-bromo-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPUVSYKDLNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-4-isopropylthiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] Within this important class of heterocycles, this compound emerges as a valuable synthetic intermediate. Its structure combines the reactive handle of a bromine atom at the 2-position with an isopropyl group at the 4-position, offering a unique combination of steric and electronic properties for chemical modification.[3]

Understanding the physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development.[4] These properties—including lipophilicity, solubility, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[5] This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both foundational data and the practical methodologies required for its empirical validation.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These identifiers and predicted properties serve as the starting point for any research or development endeavor involving this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-(propan-2-yl)-1,3-thiazole | |

| CAS Number | 1026598-63-9 | [6] |

| Molecular Formula | C₆H₈BrNS | [6] |

| Molecular Weight | 206.10 g/mol | [6] |

| Predicted Density | 1.489 ± 0.06 g/cm³ | [6] |

| Predicted Boiling Point | 214.8 ± 9.0 °C (at 760 mmHg) | [6] |

| Predicted pKa | 1.47 ± 0.10 | [6] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [6] |

Note: The density, boiling point, and pKa values are predicted and should be confirmed by experimental measurement.

Key Physicochemical Parameters in Drug Discovery

The utility of a synthetic intermediate in a drug development pipeline is heavily influenced by its intrinsic physicochemical properties.[4] These parameters dictate how the molecule will behave in biological systems and inform strategies for its optimization into a viable drug candidate.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a molecule's ability to cross biological membranes.[4] The isopropyl group on the thiazole ring contributes to the lipophilicity of this compound.[3] While an experimental value is not publicly available, its LogP can be predicted using computational models or determined experimentally. A balanced LogP is essential for achieving good oral absorption and cell permeability, as famously conceptualized in Lipinski's "Rule of Five".[5]

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations. The heterocyclic nature of the thiazole ring provides some degree of polarity, but the bromo and isopropyl substituents are expected to limit water solubility. Experimental determination is paramount for any compound intended for biological testing.

Ionization Constant (pKa)

The predicted pKa of 1.47 suggests that this compound is a very weak base.[6] The pKa value defines the extent of ionization of a molecule at a given pH.[5] The ionization state affects numerous properties, including solubility, permeability, and the potential for interactions with biological targets. At physiological pH (~7.4), this compound will exist almost exclusively in its neutral, un-ionized form, which generally favors membrane permeation.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is the bedrock of chemical research. The following sections outline the expected spectral characteristics of this compound and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The isopropyl group will produce a doublet (for the six methyl protons) and a septet (for the single methine proton). The thiazole ring proton will appear as a singlet in the aromatic region.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronic effects.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a key feature in the mass spectrum will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending from the isopropyl group, as well as C=C and C=N stretching vibrations from the thiazole ring.[8]

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physicochemical and spectroscopic properties of this compound.

Workflow for Physicochemical Property Determination

The following diagram outlines a logical workflow for characterizing a new chemical entity.

Caption: A generalized workflow for the characterization of a synthetic compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: The solubility is reported in units such as µg/mL or µM.

Causality: The shake-flask method is considered the gold standard for solubility measurement because it allows the system to reach true thermodynamic equilibrium.[5] Using PBS at pH 7.4 mimics physiological conditions, providing data relevant to potential bioavailability.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[9]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (0 to 200 ppm) and a significantly larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[9]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Carrier Gas: Use Helium at a constant flow rate.[7]

-

-

MS Method:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to ~230°C.[7]

-

-

Injection & Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram (TIC) to identify the compound's peak and extract the corresponding mass spectrum.

Reactivity and Synthetic Potential

The chemical structure of this compound offers distinct sites for synthetic elaboration, making it a versatile building block in medicinal chemistry.

Caption: Key reactive sites and potential synthetic transformations of this compound.

The C2-bromine bond is the most prominent reactive site. It is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the straightforward introduction of diverse aryl, heteroaryl, and amino substituents, which is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound. Furthermore, the bromine atom can undergo metal-halogen exchange to generate a potent nucleophile for subsequent reactions with various electrophiles.

Conclusion

This compound is a synthetic intermediate with a profile of physicochemical properties that makes it an attractive starting point for drug discovery programs. Its predicted lipophilicity and weak basicity suggest a predisposition for good membrane permeability. However, its limited aqueous solubility may require careful consideration during lead optimization and formulation. The presence of a reactive bromine handle provides a direct avenue for synthetic diversification, enabling the exploration of chemical space around the thiazole core. The experimental protocols and analytical insights provided in this guide offer a robust framework for researchers to fully characterize and effectively utilize this valuable chemical building block.

References

- U.S. Environmental Protection Agency. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health.

- ChemBK. (2024). 2-Bromo-4-isopropylthiazol.

- Reinhard, M., & Drefahl, A. (1999). Handbook for estimating physicochemical properties of organic compounds. John Wiley & Sons.

- National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press.

- The Royal Society of Chemistry. (2023). Physicochemical Properties. In Books.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 — Properties of Organic Compounds.

- BenchChem. (2025). Application of 5-Bromo-4-isopropylthiazol-2-amine in Medicinal Chemistry: A Scarcity of Publicly Available Research.

- Guidechem. (n.d.). How to prepare 2-Bromo-4-thiazolecarboxylic acid?.

- ChemicalBook. (n.d.). This compound | 1026598-63-9.

- Vulcanchem. (n.d.). N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide.

- ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.

- Al-Sultani, A. A. J., et al. (2019). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).

- National Center for Biotechnology Information. (n.d.). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central.

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.

- ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide () for sale [vulcanchem.com]

- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-isopropylthiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-isopropylthiazole, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust and efficient two-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to yield 2-amino-4-isopropylthiazole, followed by a Sandmeyer-type bromination. The guide provides a meticulous, step-by-step experimental protocol for both synthetic stages and the subsequent purification. Furthermore, a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted and literature-derived spectral data are compiled to offer a complete analytical profile of this compound, ensuring scientific integrity and providing a reliable reference for researchers in the field.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The incorporation of a thiazole nucleus can enhance the therapeutic efficacy of a molecule, improve its pharmacokinetic profile, and modulate its metabolic stability. Substituted thiazoles, such as this compound, serve as crucial building blocks in the synthesis of complex molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The bromine atom at the 2-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. The isopropyl group at the 4-position can contribute to favorable lipophilic interactions with target proteins.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the well-established Hantzsch thiazole synthesis to construct the core thiazole ring with an amino group at the 2-position and an isopropyl group at the 4-position.[4][5] This is followed by the conversion of the 2-amino group to a bromo group via a Sandmeyer-type reaction.[6][7][8] This strategic approach is advantageous due to the ready availability of the starting materials, the generally high yields of the reactions, and the straightforward purification procedures.

Caption: Overall synthetic pathway for this compound.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[9][10][11] In this specific application, 1-bromo-3-methyl-2-butanone serves as the α-haloketone, and thiourea provides the thioamide component. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials:

-

1-Bromo-3-methyl-2-butanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.

-

To this solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain crude 2-amino-4-isopropylthiazole. The crude product can be further purified by recrystallization from ethanol if necessary.

Step 2: Sandmeyer Bromination of 2-Amino-4-isopropylthiazole

The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.[13] The reaction proceeds via the formation of a diazonium salt from the primary amine, which is then decomposed in the presence of a copper(I) salt to yield the desired product.[8][14] In this synthesis, 2-amino-4-isopropylthiazole is diazotized using sodium nitrite in the presence of a strong acid, followed by the introduction of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.

Materials:

-

2-Amino-4-isopropylthiazole

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a beaker, dissolve 2-amino-4-isopropylthiazole (1.0 equivalent) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, allowing for the controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[15][16]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Thiazole C5-H |

| ~3.0-3.2 | sept | 1H | -CH(CH₃)₂ |

| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Thiazole C4 |

| ~135-140 | Thiazole C2 |

| ~110-115 | Thiazole C5 |

| ~30-35 | -CH(CH₃)₂ |

| ~22-25 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks) of approximately equal intensity.[17][18]

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 221/223 | [M]⁺ (Molecular ion) |

| 206/208 | [M - CH₃]⁺ |

| 178/180 | [M - C₃H₇]⁺ |

| 142 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands for the thiazole ring and the isopropyl group are expected in the IR spectrum.[19][20][21][22]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (aromatic) |

| ~2970-2870 | C-H stretching (aliphatic) |

| ~1500-1600 | C=N and C=C stretching (thiazole ring) |

| ~1465, 1385 | C-H bending (isopropyl group) |

| ~700-800 | C-Br stretching |

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate in medicinal chemistry. The two-step process, involving a Hantzsch thiazole synthesis followed by a Sandmeyer bromination, is well-documented and provides good yields. The detailed experimental protocols and the comprehensive characterization data presented herein serve as a practical resource for researchers engaged in the synthesis and development of novel thiazole-based compounds. The provided analytical data, including predicted NMR, MS, and IR spectra, will aid in the unambiguous identification and quality control of the synthesized product, thereby facilitating its application in subsequent drug discovery and development efforts.

References

-

European Journal of Medicinal Chemistry. (2009). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. [Link]

-

Canadian Journal of Chemistry. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

-

ResearchGate. (2021). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

ResearchGate. (2019). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... [Link]

-

National Institutes of Health. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

-

National Institutes of Health. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]

-

Wiley-VCH. (2014). Supporting Information for Self-Assembly of Pyridyl-Appended [small pi]-Conjugated Molecules into Spherical Micelles in Water. [Link]

-

Canadian Science Publishing. (1961). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

- Google Patents. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

-

Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic –NH– functions with 3,4-dihydro-2H-pyran. [Link]

-

ResearchGate. (2018). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

Nano Bio Letters. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]

-

Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

-

DSpace. (2015). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. [Link]

- Google Patents. (2017). 2 isopropyl 4 (Methylaminomethyl)

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

National Institutes of Health. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

-

ResearchGate. (2020). shows NMR spectral data (δ, ppm). [Link]

-

JOCPR. (2011). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

Sources

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. jocpr.com [jocpr.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-isopropylthiazole

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-isopropylthiazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes information from analogous substituted thiazoles and bromo-derivatives to present a predictive yet robust spectroscopic profile. The methodologies and interpretations detailed herein are grounded in established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, offering a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole-based compounds.

Introduction

Thiazole moieties are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The introduction of a bromine atom and an isopropyl group onto the thiazole ring, as in this compound, significantly influences its electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any application. This guide explains the causality behind the expected spectral features, providing a framework for the verification of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a novel thiazole derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the thiazole ring proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiazole-H (C5-H) | 7.0 - 7.5 | Singlet (s) | - | 1H |

| Isopropyl-CH | 3.0 - 3.5 | Septet (sept) | ~7.0 | 1H |

| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet (d) | ~7.0 | 6H |

Causality of Chemical Shifts and Multiplicities:

-

Thiazole-H (C5-H): The proton at the C5 position of the thiazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent sulfur atom and the nitrogen atom in the ring. The presence of the bromine atom at C2 will have a minor deshielding effect. It appears as a singlet as there are no adjacent protons to couple with.

-

Isopropyl-CH: The methine proton of the isopropyl group is adjacent to the electron-withdrawing thiazole ring, causing it to be deshielded and appear at a higher chemical shift compared to a typical aliphatic methine proton. It will be split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6).

-

Isopropyl-CH₃: The six methyl protons are equivalent and are shielded compared to the methine proton. They are split into a doublet by the adjacent methine proton (n+1 rule, where n=1).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, one for each unique carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | 140 - 150 |

| C4 (C-isopropyl) | 160 - 170 |

| C5 | 110 - 120 |

| Isopropyl-CH | 30 - 40 |

| Isopropyl-CH₃ | 20 - 25 |

Causality of Chemical Shifts:

-

C2 (C-Br): The carbon atom bonded to the electronegative bromine atom is significantly deshielded. The direct attachment to bromine results in a downfield shift.[2]

-

C4 (C-isopropyl): This carbon is part of the thiazole ring and is bonded to the isopropyl group. Its chemical environment within the heterocyclic ring leads to a downfield shift.

-

C5: The C5 carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons.

-

Isopropyl-CH and -CH₃: These aliphatic carbons will appear in the upfield region of the spectrum, with the methine carbon being slightly more deshielded than the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the thiazole ring and the alkyl substituent.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (thiazole) | 3100 - 3000 | Medium |

| C-H stretching (isopropyl) | 2970 - 2870 | Strong |

| C=N stretching (thiazole) | 1620 - 1580 | Medium-Strong |

| C=C stretching (thiazole) | 1550 - 1450 | Medium-Strong |

| C-H bending (isopropyl) | 1470 - 1450 and 1385 - 1365 | Medium |

| C-S stretching (thiazole) | 800 - 600 | Medium-Weak |

| C-Br stretching | 600 - 500 | Medium-Strong |

Causality of Absorption Bands:

-

C-H Stretching: The C-H bonds of the thiazole ring will absorb at a slightly higher frequency than the aliphatic C-H bonds of the isopropyl group due to the sp² hybridization of the ring carbon.

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are characteristic and appear in the fingerprint region. These absorptions confirm the presence of the heterocyclic core.[4]

-

Isopropyl Group Vibrations: The characteristic bending vibrations of the isopropyl group (gem-dimethyl) are expected around 1385-1365 cm⁻¹.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at a low frequency due to the heavy mass of the bromine atom.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Predicted MS Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 220/222 | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| [M - CH₃]⁺ | 205/207 | Loss of a methyl radical from the isopropyl group |

| [M - C₃H₇]⁺ | 177/179 | Loss of the isopropyl radical |

| [C₄H₄NS]⁺ | 98 | Loss of bromine and the isopropyl group |

| [C₃H₇]⁺ | 43 | Isopropyl cation |

Causality of Fragmentation:

-

Molecular Ion: The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[6]

-

Loss of Methyl and Isopropyl Radicals: The fragmentation of the isopropyl group is a common pathway. The loss of a methyl radical is a favorable process, leading to a stable secondary carbocation. The loss of the entire isopropyl group is also expected.

-

Formation of [C₃H₇]⁺: The isopropyl cation is a stable secondary carbocation and is expected to be an abundant peak in the spectrum.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for this compound based on the established principles of NMR, IR, and MS, and by drawing analogies from related chemical structures. The provided experimental protocols and the in-depth interpretation of the expected spectral data serve as a robust framework for researchers to confirm the successful synthesis and purification of this compound. The causality-driven explanations for the spectral features aim to enhance the understanding of structure-property relationships in substituted thiazole systems, thereby aiding in the development of new molecules with desired chemical and biological properties.

References

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from a source providing general NMR experimental procedures.

- ChemicalBook. (n.d.). 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum.

- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies.

- American Chemical Society. (2010). Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers. Organic Letters.

- International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.

- Guidechem. (n.d.). How to prepare 2-Bromo-4-thiazolecarboxylic acid?.

- Bioinfo Publications. (n.d.). Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines.

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.

- ChemicalBook. (n.d.). 2-Isopropyl-4-methyl thiazole(15679-13-7) 13C NMR spectrum.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

- PubMed Central. (n.d.).

- PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.

- Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX.

- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- ResearchGate. (2025).

- SpectraBase. (n.d.). 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR].

- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde.

- MDPI. (n.d.).

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)

- ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)

- PubMed. (1995).

- ChemicalBook. (n.d.). 2'-Bromo-4'-fluoroacetanilide(1009-22-9) 13C NMR spectrum.

- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane.

- ChemicalBook. (n.d.). 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR spectrum.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from Doc Brown's Chemistry. spectrum of 2-bromo-2-methylpropane*.

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. chemijournal.com [chemijournal.com]

- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity Profile of the 2-Bromo-4-isopropylthiazole Scaffold

Introduction: The Strategic Value of the 2-Bromo-4-isopropylthiazole Core

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design. The this compound scaffold represents a particularly valuable building block. The bromine atom at the C2 position serves as a versatile synthetic handle, while the isopropyl group at C4 provides a lipophilic anchor that can be crucial for modulating pharmacokinetic properties.

The C2 position of the thiazole ring is inherently electron-deficient, a consequence of the inductive electron withdrawal by both the nitrogen and sulfur heteroatoms. This electronic characteristic makes the C2-Br bond highly susceptible to a range of transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide provides a comprehensive exploration of this reactivity, offering not just protocols but the underlying strategic reasoning to empower researchers in their synthetic endeavors.

High-Level Reactivity Overview

The this compound scaffold is a versatile platform for the introduction of diverse functionalities. The primary modes of reactivity are centered around the C2-Br bond, with secondary reactivity observed at the C5 position. The diagram below illustrates the key transformations discussed in this guide.

Caption: Key synthetic transformations of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing the this compound core. These methods offer broad functional group tolerance and reliable C-C and C-N bond formation.[1][2] The general principle involves the reaction of the aryl bromide with an organometallic or amine coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for synthesizing biaryl and heteroaryl-aryl structures.[3] For the this compound scaffold, this allows for the direct installation of various aryl or heteroaryl substituents.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio), via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath and stir at a temperature ranging from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate). Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast array of primary and secondary amines.[1][7] This reaction is exceptionally valuable for synthesizing 2-amino-4-isopropylthiazole derivatives, which are common motifs in pharmacologically active compounds.

Causality Behind Experimental Choices: The success of this reaction hinges on the catalyst system. The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial.[1] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[1] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under a positive pressure of argon, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane) under a positive pressure of argon.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.

-

Monitoring & Work-up: Monitor the reaction for 4-24 hours.[9] Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[9]

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to 2-alkynyl-4-isopropylthiazoles by coupling the C2-Br bond with a terminal alkyne.[10][11] This transformation is highly valuable for creating rigid linkers in molecular scaffolds and for accessing further chemical diversity.

Mechanistic Insight: The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[12] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[10] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.[14]

Stille and Negishi Couplings

While often requiring the pre-formation of organometallic reagents, the Stille (organotin) and Negishi (organozinc) couplings offer powerful alternatives for C-C bond formation, especially when functional group tolerance is a concern.

-

Stille Coupling: Utilizes organostannanes, which are stable to air and moisture. The reaction mechanism is similar to Suzuki, but the toxicity of tin reagents is a significant drawback.[15][16]

-

Negishi Coupling: Employs highly reactive organozinc reagents, allowing for reactions under very mild conditions.[17][18] However, these reagents are sensitive to air and moisture, requiring stringent anhydrous techniques.[17] The Negishi coupling is particularly effective for introducing alkyl groups.[19]

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | R-B(OH)₂ / R-B(OR)₂ | Stable, low toxicity reagents; vast commercial availability. | Base-sensitive functional groups can be an issue. |

| Stille | R-Sn(Alkyl)₃ | High functional group tolerance; stable reagents.[15] | Toxic tin byproducts; purification can be difficult.[16] |

| Negishi | R-ZnX | Highly reactive; mild conditions; good for alkyl groups.[19] | Air and moisture sensitive; requires inert atmosphere.[17] |

| Buchwald-Hartwig | R₂NH / RNH₂ | Direct C-N bond formation; broad amine scope. | Requires specific, often expensive, ligands. |

| Sonogashira | R-C≡CH | Direct C-alkyne bond formation; mild conditions. | Risk of alkyne homocoupling; copper toxicity. |

Metal-Halogen Exchange: Generating Thiazole-Based Nucleophiles

Metal-halogen exchange is a powerful strategy for reversing the polarity of the C2 carbon, transforming it from an electrophilic site into a potent nucleophile.[20][21] This allows for the formation of C-C or C-heteroatom bonds through reaction with a wide range of electrophiles.

Lithiation via Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid bromine-lithium exchange.[21][22]

Mechanistic Insight: The reaction is believed to proceed through an "ate-complex" intermediate.[21][23] The equilibrium favors the formation of the more stable organolithium species. Since an sp²-hybridized carbanion (the 2-lithiothiazole) is more stable than an sp³-hybridized carbanion (the alkyl group of the butyllithium), the exchange is thermodynamically favorable.[20] Performing the reaction at very low temperatures (typically -78 °C) is critical to prevent side reactions, such as attack of the highly basic organolithium reagent on other parts of the molecule.[24]

Caption: Workflow for lithiation and electrophilic quench.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.1 eq.) in anhydrous THF dropwise.

-

Warming & Quench: After stirring at -78 °C for a specified time (e.g., 1-3 hours), slowly warm the reaction to room temperature and quench by the careful addition of a saturated aqueous NH₄Cl solution.

-

Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.[25][26]

Grignard Reagent Formation

The formation of a Grignard reagent offers an alternative to lithiation, often with better tolerance for certain functional groups.[27] This involves the reaction of this compound with magnesium metal.

Causality Behind Experimental Choices: The key challenge in Grignard formation is initiation.[28] The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide. Chemical activation (e.g., with a small crystal of iodine or 1,2-dibromoethane) or mechanical activation (crushing the turnings) is necessary to expose a fresh metal surface.[28][29] The reaction must be conducted in an anhydrous ether solvent (e.g., THF or diethyl ether), which is crucial for stabilizing the resulting Grignard reagent.[29]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct displacement of the bromide by a potent nucleophile via the SNAr mechanism is also possible, though it often requires harsh conditions.[9][30] The thiazole ring itself is electron-deficient, which facilitates nucleophilic attack and helps stabilize the intermediate Meisenheimer complex.[9][31] This pathway is most effective with strong, nitrogen-based nucleophiles under thermal conditions.[9]

References

-

Title: Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole Source: ResearchGate URL: [Link]

-

Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PubMed Central URL: [Link]

-

Title: Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts Source: PubMed Central URL: [Link]

-

Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers Source: ACS Publications URL: [Link]

-

Title: The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2 Source: Scite.ai URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Negishi Coupling Source: NROChemistry URL: [Link]

-

Title: Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling | Request PDF Source: ResearchGate URL: [Link]

-

Title: Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters Source: PubMed URL: [Link]

-

Title: Negishi coupling Source: Wikipedia URL: [Link]

-

Title: Metal–halogen exchange Source: Grokipedia URL: [Link]

-

Title: Stille Coupling | OpenOChem Learn Source: OpenOChem Learn URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Stille Coupling Source: NROChemistry URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: 25. The Grignard Reaction Source: University of Missouri-St. Louis URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: PubMed URL: [Link]

-

Title: Metal–halogen exchange Source: Wikipedia URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles Source: RSC Publishing URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: The Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]

-

Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health URL: [Link]

-

Title: OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode Source: ETH Zurich URL: [Link]

-

Title: Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 Source: YouTube URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central URL: [Link]

-

Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions Source: PubMed Central URL: [Link]

-

Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

-

Title: Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal Source: Indian Academy of Sciences URL: [Link]

-

Title: Lithiation Reaction Source: American Chemical Society URL: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Negishi Coupling | NROChemistry [nrochemistry.com]

- 18. Negishi coupling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. grokipedia.com [grokipedia.com]

- 21. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 22. ethz.ch [ethz.ch]

- 23. m.youtube.com [m.youtube.com]

- 24. acs.org [acs.org]

- 25. researchgate.net [researchgate.net]

- 26. scite.ai [scite.ai]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. community.wvu.edu [community.wvu.edu]

- 29. leah4sci.com [leah4sci.com]

- 30. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

Structural elucidation and conformational analysis of 2-Bromo-4-isopropylthiazole

An In-depth Technical Guide for the Structural Elucidation and Conformational Analysis of 2-Bromo-4-isopropylthiazole

Executive Summary

This technical guide provides a comprehensive framework for the complete structural and conformational characterization of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the importance of the substituted thiazole scaffold, a precise understanding of this molecule's three-dimensional structure and dynamic behavior is paramount for predicting its interactions with biological targets. This document outlines a multi-technique, synergistic approach, integrating chemical synthesis, advanced spectroscopic methods, and computational modeling. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to establish molecular connectivity and solid-state structure. Furthermore, we detail a robust workflow for computational conformational analysis to map the molecule's potential energy landscape and identify its most stable conformers. This guide is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the strategic rationale behind experimental choices to ensure scientific integrity and generate a holistic, validated molecular profile.

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The introduction of specific substituents—such as a bromine atom at the 2-position and an isopropyl group at the 4-position—serves to precisely modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.

-

Bromine Substitution: Halogen atoms, particularly bromine, are known to form halogen bonds, which are increasingly recognized as significant non-covalent interactions in protein-ligand binding. Bromination can also influence the electronic distribution within the thiazole ring and serve as a synthetic handle for further chemical modification.

-

Isopropyl Substitution: The bulky, lipophilic isopropyl group can establish crucial van der Waals interactions within a receptor's binding pocket and can influence the molecule's overall conformation by introducing steric constraints.

Therefore, a definitive elucidation of the structure of this compound is not merely an academic exercise. It is a critical prerequisite for understanding its Structure-Activity Relationship (SAR) and for rationally designing next-generation analogs with improved potency and selectivity. This guide provides the strategic and technical framework to achieve this goal.

Proposed Synthesis and Characterization

A robust and unambiguous structural analysis begins with the synthesis of a pure, well-characterized sample. We propose a plausible and efficient synthetic pathway based on established heterocyclic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be approached via a Sandmeyer-type reaction from a readily available 2-aminothiazole precursor. This method offers high yields and regiochemical control.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-isopropylthiazole. This foundational reaction involves the condensation of 3-Bromo-4-methyl-2-pentanone (an α-haloketone) with thiourea.[1] The α-haloketone can be synthesized by the bromination of 4-methyl-2-pentanone.

Step 2: Diazotization and Bromination (Sandmeyer-type Reaction). The resulting 2-Amino-4-isopropylthiazole is then converted to the target this compound. This transformation is analogous to the synthesis of 2-bromo-4-phenylthiazole and involves diazotization of the amino group with a nitrite source, followed by displacement with a bromide salt, often using a copper(I) bromide catalyst.[2]

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified final compound.

Caption: Workflow for the synthesis and purification of this compound.

Part I: Structural Elucidation - Unraveling the Connectivity

With a purified sample in hand, the primary objective is to confirm its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution, while X-ray crystallography provides the definitive structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is chosen because it provides atom-specific information about the chemical environment and connectivity of nuclei (¹H, ¹³C). By analyzing chemical shifts, coupling constants, and through-bond correlations, we can piece together the molecular puzzle with high confidence.

3.1.1. Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound, based on established data for thiazole derivatives and substituent effects.[3][4][5][6]

| Assignment | Technique | Predicted δ (ppm) | Expected Multiplicity & Coupling (J) | Rationale |

| H5 | ¹H NMR | 7.0 - 7.5 | s (singlet) | Aromatic proton on the electron-rich thiazole ring. |

| -CH(CH₃)₂ | ¹H NMR | 3.0 - 3.5 | sept (septet), J ≈ 7 Hz | Methine proton deshielded by the thiazole ring, coupled to 6 methyl protons. |

| -CH(CH₃)₂ | ¹H NMR | 1.2 - 1.5 | d (doublet), J ≈ 7 Hz | Six equivalent methyl protons coupled to the methine proton. |

| C2 | ¹³C NMR | 135 - 145 | - | Carbon bearing the bromine atom; significant downfield shift. |

| C4 | ¹³C NMR | 155 - 165 | - | Carbon attached to the isopropyl group; deshielded by nitrogen and sulfur. |

| C5 | ¹³C NMR | 115 - 125 | - | Protonated carbon of the thiazole ring. |

| -CH(CH₃)₂ | ¹³C NMR | 30 - 35 | - | Isopropyl methine carbon. |

| -CH(CH₃)₂ | ¹³C NMR | 20 - 25 | - | Isopropyl methyl carbons. |

3.1.2. Experimental Protocols

Protocol 1: Acquiring 1D NMR Spectra (¹H, ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.

-

¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate them using the TMS signal. Integrate the ¹H signals to determine proton ratios.

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

-

Rationale: While 1D spectra provide the list of "parts," 2D spectra reveal how they are connected.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships (e.g., confirms the isopropyl methine is coupled to the methyl protons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting molecular fragments (e.g., correlating the isopropyl methine proton to C4 and C5 of the thiazole ring).

-

-

Acquisition: Using the same sample, run standard 2D pulse programs for COSY, HSQC, and HMBC experiments. These are typically pre-configured on modern spectrometers.

-

Analysis: Analyze the cross-peaks in the resulting spectra to build and confirm the complete covalent structure of the molecule.

Single-Crystal X-ray Crystallography

Causality: While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. It is the gold standard for determining precise bond lengths, bond angles, and intermolecular packing, which can reveal interactions like halogen bonding.[7][8][9]

Protocol 3: Crystal Growth and Structure Determination

-

Crystal Growth: The key, and often most challenging, step is to grow a single, diffraction-quality crystal.

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Screening: Screen various solvents and temperatures to find optimal crystallization conditions.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument will then rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting the positions and intensities of the diffracted spots.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

Computational software is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.

-

The atomic model is then refined against the experimental data to achieve the best possible fit, yielding the final, precise molecular structure.

-

Part II: Conformational Analysis - Mapping the 3D Landscape

Structural elucidation defines the "what," while conformational analysis defines the "how" a molecule exists and flexes in three-dimensional space. For this compound, the key degree of freedom is the rotation around the C4-C(isopropyl) single bond.

Computational Modeling

Causality: Computational chemistry provides a powerful and cost-effective method to explore the entire potential energy surface of a molecule.[10][11] It allows us to identify all low-energy (i.e., populated) conformers and determine the energy barriers separating them, which is often difficult to measure experimentally.

Protocol 4: Conformational Search and Energy Minimization

-

Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic search by rotating the C4-C(isopropyl) dihedral angle. A systematic search rotating in 10-15° increments is often sufficient for a single rotatable bond.

-

Geometry Optimization and Energy Calculation: For each starting geometry, perform a full geometry optimization and frequency calculation.

-

Level of Theory: A robust and widely accepted method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). This provides a good balance of accuracy and computational efficiency for organic molecules.

-

-

Analysis:

-

Identify all unique, energy-minimized conformers.

-

Confirm that all are true minima by ensuring there are no imaginary frequencies.

-

Calculate the relative energies (ΔE or ΔG) of the conformers to predict their Boltzmann population at room temperature.

-

Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.

-

Computational Workflow Diagram

Caption: Workflow for computational conformational analysis.

Dynamic NMR (DNMR) Spectroscopy